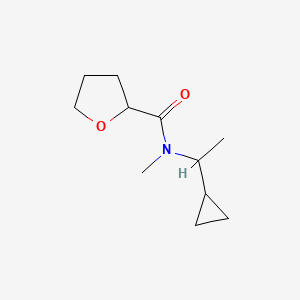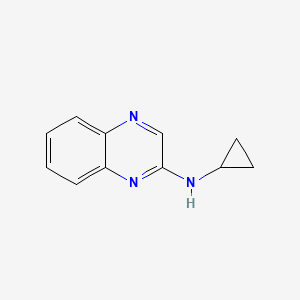![molecular formula C11H18N2O B7516729 3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516729.png)
3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that possesses a unique chemical structure, making it an attractive target for drug development.
Mechanism of Action
The exact mechanism of action of 3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is responsible for the inhibitory neurotransmission in the central nervous system. It has also been suggested that the compound may interact with other neurotransmitter systems, such as the glutamate and serotonin systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole have been extensively studied. The compound has been found to increase the activity of the GABA-A receptor, leading to a decrease in neuronal excitability. It has also been shown to modulate the release of various neurotransmitters, such as glutamate and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole in lab experiments is its unique chemical structure, which allows for the development of novel drugs with specific pharmacological properties. Additionally, the compound has been shown to exhibit low toxicity and high selectivity, making it an attractive target for drug development. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole. One of the most promising areas of research is the development of novel drugs for the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases. Additionally, the compound has potential applications in the treatment of anxiety and depression. Future studies should focus on the optimization of the chemical structure of the compound to improve its pharmacological properties and reduce its toxicity. Furthermore, the development of new synthetic methods for the compound could lead to more efficient and cost-effective drug development.
Synthesis Methods
The synthesis of 3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-methylpiperidine in the presence of acetic acid and sodium acetate. The reaction mixture is then heated to reflux, and the resulting product is purified through column chromatography.
Scientific Research Applications
3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
3-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-4-3-5-13(7-9)8-11-6-10(2)12-14-11/h6,9H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOJFBJOAUTTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7516657.png)
![N-[1-(furan-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516669.png)






![N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)



